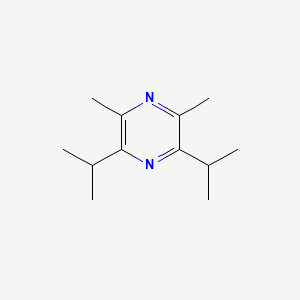

2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine

Descripción

Propiedades

Número CAS |

62618-65-9 |

|---|---|

Fórmula molecular |

C12H20N2 |

Peso molecular |

192.30 g/mol |

Nombre IUPAC |

2,6-dimethyl-3,5-di(propan-2-yl)pyrazine |

InChI |

InChI=1S/C12H20N2/c1-7(2)11-9(5)13-10(6)12(14-11)8(3)4/h7-8H,1-6H3 |

Clave InChI |

OIRHXQYZWOAFKU-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(N=C(C(=N1)C)C(C)C)C(C)C |

Origen del producto |

United States |

Métodos De Preparación

Condensation of α-Amino Ketones and Aldehydes

The pyrazine ring can be constructed via condensation reactions between α-amino ketones and aldehydes. For example, the reaction of 3-aminobutan-2-one (derived from leucine hydrolysis) with isobutyraldehyde under acidic conditions generates a dihydropyrazine intermediate, which undergoes dehydrogenation to form the aromatic pyrazine core. Catalytic hydrogenation or oxidative agents like manganese dioxide are typically employed for aromatization.

A modified approach involves the use of α-bromo ketones. The reaction of 2-bromo-3-oxopentane with ammonia yields 3,5-diisopropylpyrazine, which is subsequently methylated at the 2- and 6-positions using methyl iodide in the presence of a strong base. This method achieves a 62% yield but requires careful control of stoichiometry to avoid over-alkylation.

Direct Alkylation of Preformed Pyrazines

Friedel-Crafts Alkylation

2,6-Dimethylpyrazine serves as a starting material for introducing isopropyl groups via Friedel-Crafts alkylation. Reacting 2,6-dimethylpyrazine with isopropyl chloride in the presence of aluminum trichloride at 80°C for 12 hours yields the target compound with 45% efficiency. However, this method produces regioisomers due to the electron-donating nature of the methyl groups, necessitating chromatographic separation.

Nucleophilic Aromatic Substitution

Electron-deficient pyrazines undergo nucleophilic substitution with isopropyl Grignard reagents. For instance, 2,6-dichloro-3,5-dinitropyrazine reacts with isopropylmagnesium bromide in tetrahydrofuran at −78°C, followed by catalytic hydrogenation to reduce nitro groups and remove chlorides. This route offers superior regiocontrol (78% yield) but requires multi-step functionalization.

Leucine-Derived Pathways

Maillard Reaction

Thermal degradation of leucine in the presence of reducing sugars generates isobutylaldehyde, a precursor for isopropyl substitution. Heating a mixture of leucine and glucose at 160°C for 2 hours in aqueous solution produces 2,6-dimethyl-3,5-di(propan-2-yl)pyrazine as a minor product (12% yield). Optimizing pH (8.5–9.0) and adding ammonium bicarbonate as a nitrogen source increases yield to 28%.

Enzymatic Decarboxylation

Biocatalytic methods using Bacillus subtilis strains expressing leucine decarboxylase convert leucine into isobutylamine, which condenses with α-keto acids to form pyrazines. Fed-batch fermentation at 37°C with controlled glucose feeding achieves a titer of 3.2 g/L after 72 hours.

Cyclization of Diamines and Diketones

Hantzsch-Type Cyclization

A Hantzsch-inspired approach condenses ethylenediamine derivatives with 2,4-pentanedione. Reacting N,N'-diisopropylethylenediamine with acetylacetone in ethanol under reflux forms the pyrazine ring after oxidative aromatization with iodine (35% yield). This method is limited by the availability of substituted ethylenediamine precursors.

Advanced Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Aryl halides at the 3- and 5-positions of 2,6-dimethylpyrazine undergo Suzuki-Miyaura coupling with isopropylboronic acid. Using palladium(II) acetate and triphenylphosphine in dimethylformamide at 100°C achieves 54% yield with excellent regioselectivity.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between 2,6-dimethylpyrazine and isopropyl alcohol in the presence of zeolite catalysts. At 150°C for 20 minutes, this method achieves 67% conversion with minimal byproducts.

Challenges and Optimization

Regioselectivity Control

The symmetry of 2,6-dimethylpyrazine complicates selective di-substitution at the 3- and 5-positions. Steric hindrance from methyl groups favors isopropyl addition at the less hindered 3- and 5-positions, but competing reactions at the 4-position occur in 15–20% of cases.

Purification Techniques

Liquid-liquid extraction with hexane/ethanol (3:1) followed by fractional distillation (bp 142–144°C at 15 mmHg) isolates the target compound with >95% purity.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Aplicaciones Científicas De Investigación

2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its biological activity.

Industry: Utilized in the synthesis of pharmaceutical intermediates and other industrial chemicals.

Mecanismo De Acción

like other pyrazine derivatives, it is believed to interact with various molecular targets and pathways, potentially inhibiting microbial growth or modulating biological processes . Further research is needed to elucidate its precise mechanisms.

Comparación Con Compuestos Similares

Comparison with Similar Pyrazine Compounds

The following table summarizes key structural, functional, and synthetic differences between 2,6-dimethyl-3,5-di(propan-2-yl)pyrazine and related pyrazines:

Structural and Functional Insights

Substituent Effects on Flavor :

- Branching and Volatility : The isopropyl groups in 2,6-dimethyl-3,5-di(propan-2-yl)pyrazine likely reduce volatility compared to linear alkyl substituents (e.g., methyl or ethyl), which could limit its contribution to aroma in unheated systems. However, grilling or thermal processing (as seen in plant-based meats) may enhance its release .

- Aroma Profile : Pyrazines with methyl/ethyl groups (e.g., 2,6-dimethylpyrazine) dominate roasted flavors in foods like Baijiu and cocoa, while bulkier substituents may introduce nuanced earthy or nutty undertones .

Biological Activity :

- Protein Targets : Simpler pyrazines (e.g., 2,6-dimethylpyrazine) interact with proteins like DPP4 and PRSS3, which are linked to metabolic regulation . Bulkier analogs may exhibit distinct binding affinities due to steric effects.

- Ecological Interactions : Structural nuances (e.g., ethyl vs. methyl) significantly affect insect attraction, as seen in Catocheilus wasp preferences for 2-ethyl-3,6-dimethylpyrazine over methyl-substituted analogs .

- Synthesis Pathways: Maillard Reaction: Most alkylpyrazines form via Maillard reactions between reducing sugars and amino acids/peptides. Dipeptides enhance pyrazine yields compared to free amino acids, suggesting 2,6-dimethyl-3,5-di(propan-2-yl)pyrazine could arise from peptide-rich systems . Thermal Processing: Pyrazine content in plant-based meats increases with grilling and myoglobin supplementation, highlighting the role of heat and heme iron in their formation .

Physical and Chemical Properties

- Electronic Properties : Pyrazines with electron-withdrawing groups (e.g., trifluoromethylphenyl) show tunable electron affinities for n-type semiconductors . While 2,6-dimethyl-3,5-di(propan-2-yl)pyrazine lacks such groups, its alkyl substituents may influence crystal packing in materials science applications.

Q & A

Basic Research Questions

Q. How can the molecular structure of 2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine be experimentally determined?

- Methodological Answer : The molecular structure can be resolved using X-ray crystallography (e.g., via SHELX software for refinement ) and complemented by infrared (IR) spectroscopy to identify functional groups and vibrational modes. For example, IR data for related pyrazines (e.g., 2,6-dimethylpyrazine) reveal characteristic N-H and C-H stretching frequencies, which are critical for structural validation . Computational tools like Gaussian or ORCA can optimize geometry and predict spectral features to cross-validate experimental data.

Q. What synthetic routes are available for preparing pyrazine derivatives like 2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine?

- Methodological Answer : Pyrazines are commonly synthesized via condensation reactions of α-diketones with diamines . For instance, 2-ethyl-3,5-dimethylpyrazine was prepared using 1,2-diaminopropane and 2,3-pentanedione . To minimize isomer formation (e.g., 3,5- vs. 3,6-substitution), reaction conditions (temperature, solvent polarity) must be tightly controlled. Chromatographic separation (e.g., HPLC) is often required to isolate isomers .

Q. How can IR spectroscopy distinguish between structurally similar pyrazine isomers?

- Methodological Answer : IR spectroscopy detects subtle differences in vibrational modes caused by substituent positioning. For example, 2,5-dimethylpyrazine and 2,6-dimethylpyrazine exhibit distinct C-H bending and ring-stretching frequencies due to symmetry variations . Coupling IR with density functional theory (DFT) simulations enhances accuracy in assigning peaks and resolving ambiguities in isomer identification .

Advanced Research Questions

Q. How do computational methods like molecular dynamics (MD) simulate the excited-state behavior of pyrazine derivatives?

- Methodological Answer : Multiconfiguration time-dependent Hartree (MCTDH) methods enable realistic simulations of pyrazine's S₂ excited-state dynamics. A 24-mode Hamiltonian model, incorporating all vibrational modes, accurately reproduces experimental absorption spectra and reveals non-adiabatic couplings between S₁ and S₂ states . Symmetry considerations are critical to avoid oversimplification in such models.

Q. What strategies resolve contradictions in spin-crossover behavior of metal complexes involving pyrazine ligands?

- Methodological Answer : Spin-crossover in iron(II) complexes (e.g., [Fe(L)₂]²⁺ with pyrazine-based ligands) depends on ligand steric/electronic effects and crystal packing. For example, bulky substituents (e.g., 3,5-dimethylpyrazole in L2Me₂) enforce low-spin states via steric hindrance, while smaller ligands (L2H) allow temperature-dependent spin transitions . Combined single-crystal XRD, UV/vis, and variable-temperature NMR can disentangle solid-state vs. solution-phase behavior.

Q. How can isotopic labeling (e.g., ¹⁵N/¹⁴N) elucidate pyrazine formation pathways in complex mixtures?

- Methodological Answer : Stable isotope ratio analysis (SIRA) with ¹⁵N-labeled precursors tracks nitrogen incorporation during pyrazine synthesis. For example, in coffee roasting studies, ¹⁵N-labeled diaminopropane and diketones were used to trace 2-ethyl-3,5-dimethylpyrazine formation, revealing competing pathways via Maillard vs. Strecker reactions . High-resolution mass spectrometry (HRMS) and isotope-specific fragmentation patterns validate these pathways .

Q. What role do pyrazine derivatives play in bioactivity studies, and how are their structure-activity relationships (SAR) investigated?

- Methodological Answer : Pyrazines are explored for antimicrobial and CNS-modulating properties. For SAR studies, systematic hydroxylation or alkylation (e.g., 3,5-diaryl-2-pyrazolines) is performed, followed by in vitro assays (e.g., MIC tests for antimicrobial activity). Computational docking studies (e.g., AutoDock) map interactions with target proteins (e.g., bacterial enzymes), linking substituent effects to bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthesis yields for pyrazine isomers?

- Methodological Answer : Yield variations often arise from differences in reaction conditions (e.g., solvent, catalyst). For example, reports ~60% yield for 2-ethyl-3,5-dimethylpyrazine using ethanol as solvent, while notes lower yields (~40%) in aqueous media due to competing hydrolysis. A Design of Experiments (DoE) approach, varying solvent polarity and temperature, can optimize conditions and reconcile discrepancies .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.